molecular formula C16H30N2OS3 B2403067 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol CAS No. 128016-42-2

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol

Cat. No.: B2403067
CAS No.: 128016-42-2
M. Wt: 362.61
InChI Key: NPMZZDKQBLLELA-UHFFFAOYSA-N
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Description

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol typically involves the reaction of dodecyl mercaptan with 2,5-dichloro-1,3,4-thiadiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of dodecyl mercaptan attacks the chlorine atoms on the thiadiazole ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising activity against various pathogens.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the formulation of specialty chemicals, such as surfactants and lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its amphiphilic nature allows it to interact with cell membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
  • 2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol

Uniqueness

Compared to similar compounds, 2-{[5-(Dodecylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-ol stands out due to its unique combination of a dodecylsulfanyl group and an ethanol moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2OS3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-18-16(22-15)21-14-12-19/h19H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZZDKQBLLELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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